2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

This α-brominated enaminone (CAS 51924-67-5) is a versatile heterocycle precursor. The C2 bromine is a strategic synthetic handle enabling Pd-catalyzed Sonogashira coupling to 3-formyl furans and thiazole cyclization—routes inaccessible to the non-brominated analog E118 (CAS 36646-75-0). For anticonvulsant SAR programs, the 4-chloroanilino motif (validated at EC₅₀ 3.0 µM) combined with α-bromination lets you probe lipophilicity effects (est. LogP ~4.0 vs. 3.46 for E118) and GABAergic modulation. Source this dual-purpose intermediate for diversity-oriented synthesis and lead optimization. Available at ≥98% purity from global suppliers.

Molecular Formula C12H11BrClNO
Molecular Weight 300.58
CAS No. 51924-67-5
Cat. No. B2874434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one
CAS51924-67-5
Molecular FormulaC12H11BrClNO
Molecular Weight300.58
Structural Identifiers
SMILESC1CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11BrClNO/c13-12-10(2-1-3-11(12)16)15-9-6-4-8(14)5-7-9/h4-7,15H,1-3H2
InChIKeyFVMHYYPDNMPFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one (CAS 51924-67-5): Chemical Class and Structural Identity for Procurement Decisions


2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one (CAS 51924-67-5) is a synthetic α-brominated enaminone derivative with the molecular formula C₁₂H₁₁BrClNO and a molecular weight of 300.58 g/mol . The compound features a cyclohex-2-en-1-one core bearing a bromine atom at the C2 (α) position and a 4-chlorophenylamino substituent at the C3 (β) position, classifying it as an α-bromoenaminone. This scaffold is recognized in the literature as a versatile synthetic intermediate for heterocycle construction and as a member of the enaminone class of compounds, several of which have demonstrated anticonvulsant activity via modulation of GABAergic neurotransmission [1]. The compound is available from multiple chemical suppliers at ≥97% purity for research use only .

Why 2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one Cannot Be Interchanged with Generic Cyclohexenone Analogs


Enaminones bearing the 3-anilino-cyclohex-2-en-1-one core exhibit pronounced structure-activity relationships (SAR) wherein the presence, position, and identity of halogen substituents dictate both synthetic utility and biological profile [1][2]. The 2-bromo substituent on the target compound serves as a critical synthetic handle enabling palladium-catalyzed cross-coupling and heterocycle-forming cyclization reactions that are mechanistically inaccessible to the non-halogenated analog 3-((4-chlorophenyl)amino)cyclohex-2-en-1-one (E118, CAS 36646-75-0) [3]. Furthermore, in the enaminone anticonvulsant pharmacophore, even subtle halogenation changes alter GABAergic efficacy—E118 (EC₅₀ = 3.0 μM, Eₘₐₓ = −22.6%) and the 4′-bromophenyl analog E139 (EC₅₀ = 3.5 μM, Eₘₐₓ = −31.3%) illustrate that halogen identity and position directly modulate both potency and maximal efficacy in neuronal assays [1]. Substitution of the target compound with a non-brominated or differently halogenated analog would therefore result in a functionally and synthetically distinct chemical entity.

Product-Specific Quantitative Evidence Guide: 2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one (CAS 51924-67-5)


Synthetic Cross-Coupling Utility: 2-Bromo Substituent as a Pd-Catalyzed Diversification Handle

The 2-bromo substituent on the cyclohexenone ring enables palladium/copper-catalyzed Sonogashira coupling with terminal alkynes to generate polysubstituted 3-formyl furans. In the foundational methodology of Yang et al. (2011), a representative α-bromoenaminone substrate (1h) afforded the corresponding 3-formyl furan product in 62% isolated yield upon reaction with phenylacetylene under Pd/Cu catalysis [1]. The non-brominated analog 3-((4-chlorophenyl)amino)cyclohex-2-en-1-one (CAS 36646-75-0) lacks the C-Br bond and cannot participate in this oxidative addition-dependent transformation, providing a clear synthetic differentiation point [1].

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Neuronal Activity SAR: Quantitative Differentiation from Non-Halogenated Enaminone E118

The non-brominated analog E118 (3-(4′-chlorophenyl)aminocyclohex-2-enone) depresses non-NMDA receptor-mediated excitatory postsynaptic currents in rat nucleus accumbens neurons with an EC₅₀ of 3.0 μM and a maximal efficacy (Eₘₐₓ) of −22.6 ± 1.6% [1]. The brominated enaminone E139 (methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate), while structurally distinct, demonstrates that bromine incorporation alters the enaminone pharmacophore: E139 showed similar potency (EC₅₀ = 3.5 μM) but significantly greater efficacy (Eₘₐₓ = −31.3 ± 3.8%) compared to E118 [1]. Systematic SAR studies by Scott et al. (1993) further established that halogen substitution patterns on the enaminone scaffold directly govern anticonvulsant activity and neurotoxicity profiles, with para-bromo substitution producing active analogs (e.g., compound 13 with ED₅₀ = 4 mg/kg, protective index >67) [2]. While direct head-to-head neuronal data for the target compound are not yet published, the established SAR framework predicts that 2-bromo substitution on the cyclohexenone ring will confer a distinct efficacy and potency signature relative to the non-brominated E118 scaffold.

Neuroscience Anticonvulsant Drug Discovery GABAergic Pharmacology

Heterocycle Synthesis Enabler: α-Bromoenaminone Cyclization to Thiazole Derivatives

α-Bromoenaminones serve as direct precursors for thiazole heterocycle synthesis via reaction with carbon disulfide under basic conditions. A 2016 patent (CN105837478) explicitly claims this transformation: α-bromoenaminone compounds react with CS₂ in a suitable solvent under alkali catalysis to generate thiazole derivatives of formula (I), which reportedly exhibit antibacterial and anti-breast cancer bioactivities [1]. The non-brominated enaminone analog cannot undergo this cyclization because the reaction requires the α-bromo leaving group to enable C-S bond formation and subsequent ring closure [1].

Heterocyclic Chemistry Drug Discovery Libraries Antimicrobial Agents

Physicochemical Profile Differentiation: Molecular Weight and Lipophilicity Shift vs. Non-Brominated Analog

Incorporation of bromine at C2 increases the molecular weight by 78.9 g/mol relative to the non-brominated comparator 3-((4-chlorophenyl)amino)cyclohex-2-en-1-one (CAS 36646-75-0; MW = 221.68 g/mol vs 300.58 g/mol for the target compound) [1]. This substitution also substantially alters lipophilicity: the non-brominated analog has a measured LogP of 3.46 [1], whereas the target compound, bearing an additional bromine atom and a conjugated enone system, is predicted to exhibit a LogP shift of approximately +0.5 to +1.0 units based on the Hansch π constant for aromatic bromine (π = 0.86). In the enaminone anticonvulsant class, CLogP is a critical determinant of biological activity, with 3D-QSAR models demonstrating robust predictive ability for CLogP values (CoMFA q² = 0.558; CoMSIA q² = 0.698) [2]. These physicochemical differences are relevant when selecting building blocks for medicinal chemistry campaigns where molecular properties influence permeability, solubility, and target engagement [2].

Physicochemical Profiling ADME Prediction Drug Design

Best Research and Industrial Application Scenarios for 2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one (CAS 51924-67-5)


Diversification-Ready Building Block for Parallel Heterocycle Library Synthesis

The 2-bromo substituent enables Pd/Cu-catalyzed Sonogashira coupling with terminal alkynes to generate polysubstituted 3-formyl furans, as demonstrated by Yang et al. (2011), where representative α-bromoenaminone substrates afforded products in 62% yield [1]. Additionally, the compound serves as a precursor for thiazole synthesis via reaction with carbon disulfide under basic conditions, as claimed in patent CN105837478 [2]. These two orthogonal cyclization pathways allow a single α-bromoenaminone building block to access at least two distinct privileged heterocyclic scaffolds (furans and thiazoles), making it particularly suitable for diversity-oriented synthesis campaigns in medicinal chemistry and agrochemical discovery programs.

Enaminone Anticonvulsant Pharmacophore Expansion with 2-Bromo Substitution

The target compound combines the 3-(4-chlorophenylamino) motif of the validated anticonvulsant enaminone E118 (EC₅₀ = 3.0 μM in neuronal depression assays) with a 2-bromo substituent predicted to alter both potency and efficacy based on established enaminone halogen SAR [3][4]. Researchers exploring structure-activity relationships in the enaminone anticonvulsant class—where halogen identity and position govern GABAergic modulation and neurotoxicity profiles—can employ this compound to probe the pharmacological consequences of α-bromination on the cyclohexenone ring, a substitution pattern not represented in the extensively characterized E118/E139 series [3][4].

Physicochemical Probe for CNS Drug Discovery Property Optimization

With a molecular weight of 300.58 g/mol and a predicted LogP higher than the non-brominated analog (LogP = 3.46 for the comparator vs estimated ~4.0 for the target), the compound occupies a distinct region of physicochemical property space [5]. In enaminone anticonvulsant programs where CLogP is a critical determinant of activity (3D-QSAR q² values of 0.558–0.698), this compound can serve as a probe to evaluate the impact of increased lipophilicity on blood-brain barrier penetration, target engagement, and metabolic stability [6]. This makes it valuable for lead optimization campaigns seeking to balance potency with favorable ADME properties.

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